Methyl-3-methoxyacrylate

Description

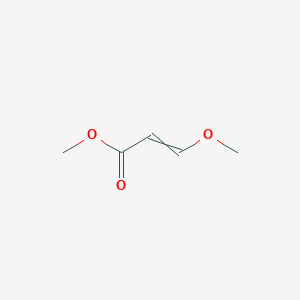

Methyl-3-methoxyacrylate (CAS: Not explicitly provided; structurally identified as (E)-methyl-3-methoxyacrylate in synthesis protocols) is an α,β-unsaturated ester with a methoxy substituent at the β-position. It is widely employed in organic synthesis as a dienophile, Michael acceptor, and solvent in cyclization reactions due to its electron-deficient double bond and steric accessibility . Its unique electronic properties arise from the electron-withdrawing ester and methoxy groups, which polarize the α,β-unsaturated system, enhancing reactivity toward nucleophiles and dienes.

Properties

IUPAC Name |

methyl 3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCCPQKLPMHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020601 | |

| Record name | Methyl 3-methoxyacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34846-90-7, 5788-17-0 | |

| Record name | Methyl 3-methoxyacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-3-methoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Loading : 0.1–40% (w/w) of 3-methoxy-3-ethoxypropionate, with optimal performance at 1–5%.

-

Methanol Ratio : 0.5–2000 times the mass of 3-methoxy-3-ethoxypropionate, though 3–15 times is preferred for cost and efficiency.

-

Temperature : 45°C to reflux temperature (typically 65–80°C) for the ether exchange (10–72 hours), followed by scission at 60–160°C (5–30 hours).

Example Procedure :

-

Ether Exchange : A mixture of 135 g (833 mmol) 3-methoxy-3-ethoxypropionate, 1200 g methanol, and 2 g NaHSO₄ is refluxed for 24 hours.

-

Solvent Removal : Methanol is distilled under reduced pressure.

-

Scission Reaction : The residue is heated at 140°C for 30 hours under nitrogen, followed by vacuum distillation to isolate methyl 3-methoxyacrylate.

Advantages :

-

Utilizes inexpensive, recyclable catalysts (KHSO₄/NaHSO₄).

-

Feedstocks like 3-methoxy-3-ethoxypropionate are synthesized cheaply from ethylene vinyl ether and trichloroacetic chloride.

-

Scalable to industrial production due to mild conditions and minimal byproducts.

Palladium-Catalyzed Reaction of Methyl Acrylate and Methanol

An alternative route employs palladous chloride (PdCl₂) to catalyze the reaction between methyl acrylate and methanol. However, this method suffers from critical limitations:

Reaction Scheme :

Key Issues :

-

Low Yield : Only 3% yield of methyl 3-methoxyacrylate, with 96% diverted to 3,3-dimethoxy methyl propionate.

-

High Cost : PdCl₂ is expensive and difficult to recover, rendering the process economically unfeasible for large-scale applications.

-

Complex Purification : Separation of the principal product (3,3-dimethoxy methyl propionate) requires additional cracking steps, increasing energy consumption.

Cracking of 3,3-Dimethoxy Methyl Propionate

While 3,3-dimethoxy methyl propionate can be thermally cracked to yield methyl 3-methoxyacrylate, this method is hindered by feedstock availability and cost:

Challenges :

-

Feedstock Synthesis : 3,3-Dimethoxy methyl propionate is synthesized via costly routes, such as the PdCl₂-catalyzed method mentioned above.

-

Energy Intensity : Cracking requires elevated temperatures (≥160°C) and prolonged reaction times, increasing operational costs.

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Ether Exchange | KHSO₄/NaHSO₄ | 71–77 | Low | High |

| PdCl₂-Catalyzed | PdCl₂ | 3 | High | Low |

| Cracking of Dimethoxy MP | None (Thermal) | 60–70 | Moderate | Moderate |

Key Findings :

Chemical Reactions Analysis

[3+2] Cycloaddition Reactions

Methyl 3-methoxyacrylate participates in polar [3+2] cycloadditions with nitrones or quinazoline-3-oxide. A Molecular Electron Density Theory (MEDT) study using DFT calculations (B3LYP/6-31G(d,p)) revealed:

-

Regioselectivity : Exclusive ortho orientation due to favorable electron density overlap .

-

Stereoselectivity : Moderate exo preference (ΔG‡ = 25.3 kcal/mol in gas phase) .

-

Solvent Effects : Dichloroethane increases activation energy (ΔG‡ = 28.1 kcal/mol) but retains selectivity .

Mechanistic Insights :

-

Non-polar, one-step mechanism with low synchronicity (Bond Order = 0.3) .

-

Stabilization via non-covalent interactions (NCI analysis) .

Thermal Decomposition

Thermal scission of intermediates during synthesis occurs at 120–180°C under inert conditions. For example:

Conditions :

Transetherification Reactions

In the presence of KHSO₄ or NaHSO₄, methyl 3-methoxyacrylate undergoes ether exchange with alcohols :

Optimized Parameters :

Scientific Research Applications

Organic Synthesis

Methyl-3-methoxyacrylate is primarily used as a building block in organic synthesis due to its reactive double bond and ester functional group.

Synthesis of Heterocyclic Compounds

MMA serves as a precursor for synthesizing various heterocyclic compounds such as pyrimidines, pyrazoles, and isoxazoles. For instance, it has been utilized in reactions involving Suzuki-Miyaura coupling to produce complex aromatic compounds .

Case Study: Synthesis of 4,5-unsubstituted 2-amino-thiophenes

Using microwave irradiation in the presence of triethylamine, MMA was successfully employed to synthesize 4,5-unsubstituted 2-amino-thiophenes, demonstrating its utility in accelerating reaction times and improving yields .

Pharmaceutical Applications

MMA is recognized for its role as an intermediate in pharmaceutical synthesis.

Antibiotic Production

One notable application is in the synthesis of Ceftibuten, a broad-spectrum antibiotic. MMA's structure allows for modifications that enhance the pharmacological properties of the final drug product .

Pesticide Development

MMA is also used in the synthesis of pesticide intermediates such as Flonicamid, showcasing its significance in agricultural chemistry .

Polymer Chemistry

MMA is valuable in polymer chemistry, particularly in the production of polymers with specific properties.

Polymerization Reactions

The compound can undergo various polymerization reactions to form copolymers that exhibit desirable mechanical and thermal properties. Its use in creating methacrylate-based polymers has been explored extensively in material science .

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Methodology/Reaction Type | Yield/Outcome |

|---|---|---|---|

| Organic Synthesis | Heterocyclic compounds | Suzuki-Miyaura coupling | Complex aromatic structures |

| Pharmaceutical | Ceftibuten synthesis | Esterification | Enhanced antibiotic properties |

| Pesticide Development | Flonicamid synthesis | Multi-step synthesis | Effective pest control |

| Polymer Chemistry | Methacrylate-based polymers | Free radical polymerization | Improved mechanical properties |

Mechanism of Action

The mechanism of action of methyl-3-methoxyacrylate involves its ability to participate in various chemical reactions due to the presence of the methoxy and acrylate groups. These functional groups allow it to undergo nucleophilic substitution, oxidation, and cycloaddition reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl-3-methoxyacrylate with analogous α,β-unsaturated esters and acrylate derivatives, focusing on reactivity, spectroscopic properties, and synthetic utility.

Reactivity in Cyclization and Addition Reactions

Key Findings :

- This compound exhibits superior reactivity in Lewis acid-mediated cyclizations compared to non-methoxy-substituted acrylates (e.g., methyl acrylate), attributed to enhanced electrophilicity from the methoxy group .

- In contrast, methyl cinnamate requires harsh UV irradiation for cycloadditions, reflecting lower inherent electrophilicity .

Spectroscopic Properties

Key Findings :

- The n-π* transition of this compound at 268 nm is solvent-sensitive, shifting to longer wavelengths in ethanol due to reduced polarity .

- This behavior contrasts with simpler acrylates (e.g., methyl acrylate), which lack pronounced solvatochromic effects .

Key Findings :

- This compound is critical in natural product synthesis for constructing fused ring systems, outperforming less functionalized acrylates in stereochemical control .

- Methyl 4-hydroxyphenylacrylate derivatives show biological activity but lack utility in complex cyclizations due to phenolic group interference .

Key Findings :

- This compound shares handling precautions with other acrylates (e.g., avoiding oxidizers), but its toxicity profile is less characterized compared to industrial monomers like methyl acrylate .

Biological Activity

Methyl-3-methoxyacrylate (MMA) is a compound of significant interest due to its diverse applications in pharmaceuticals and agriculture. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the formula and a molecular weight of 116.12 g/mol. It is synthesized through various methods, often involving the reaction of methyl 3-methoxy-3-R-oxypropionate with methanol in the presence of catalysts such as potassium hydrogen sulfate or p-toluenesulfonic acid. The synthesis can yield high purity products, with reported yields ranging from 76% to 91% depending on the method used .

Common Synthesis Methods

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. Research indicates that MMA acts as a protoporphyrinogen oxidase inhibitor, which is critical in chlorophyll biosynthesis in plants. This inhibition leads to the accumulation of toxic porphyrins, resulting in plant death .

Case Studies

- Antibacterial Efficacy : A study demonstrated that MMA showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. The study highlighted MMA's potential as an alternative treatment option in antibiotic-resistant infections .

- Herbicidal Action : In agricultural trials, MMA was applied to various weed species. Results indicated a reduction in biomass by up to 70% within two weeks post-application, showcasing its effectiveness as a herbicide while being less harmful to surrounding crops compared to traditional agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of MMA can enhance its efficacy and safety profile. Modifications on the methoxy group or altering substituents on the acrylate backbone can lead to variations in biological activity. For instance, increasing hydrophobicity may improve membrane penetration, enhancing antimicrobial effects .

Q & A

Q. What are the established synthetic methodologies for Methyl-3-methoxyacrylate in complex organic syntheses?

this compound is synthesized via esterification or Michael addition reactions. For example, in cyclobutane-containing natural product syntheses, it acts as a solvent and reactant. A key protocol involves catalytic PPTS (pyridinium p-toluenesulfonate) with (E)-methyl-3-methoxyacrylate under heating (80°C, 4.5 days), followed by BF3·2AcOH-induced intramolecular ene cyclization to form tricyclic structures (65–66% yield over two steps) . Researchers should validate reagent purity and moisture-free conditions to avoid side reactions.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE Requirements : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and splash-resistant goggles .

- Storage : Store away from oxidizing agents, strong acids/bases, and amines in well-ventilated areas .

- Emergency Measures : For skin/eye exposure, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : Critical for confirming regiochemistry and diastereoselectivity (e.g., NOESY correlations to verify cyclization stereochemistry) .

- Chromatography : HPLC or GC-MS to assess purity and reaction progress.

- Elemental Analysis : Validate molecular composition, especially after derivatization.

Advanced Research Questions

Q. How can researchers optimize reaction parameters for BF3·2AcOH-mediated cyclization using this compound?

- Catalyst Loading : Adjust BF3·2AcOH stoichiometry (e.g., 1.2–1.5 equivalents) to balance reaction rate and byproduct formation .

- Solvent Choice : Use dichloromethane (CH2Cl2) or THF for improved solubility and cyclization efficiency .

- Temperature Control : Maintain room temperature post-cyclization to prevent retro-ene reactions.

Q. What strategies address diastereoselectivity variations in cyclobutane ring formation using this compound?

- Steric Effects : Introduce bulky substituents to favor exo-diastereoselectivity, as seen in LaCl3·2LiCl-promoted Grignard additions (66% yield, complete exo-selectivity) .

- Lewis Acid Screening : Test alternatives to BF3·2AcOH (e.g., Sc(OTf)3) to modulate transition-state geometry .

Q. How should conflicting data regarding reaction yields involving this compound be systematically investigated?

- Replicate Conditions : Ensure identical reagent sources (e.g., PPTS batch purity) and anhydrous solvents.

- Byproduct Analysis : Use LC-MS to identify intermediates or decomposition products.

- Kinetic Studies : Monitor reaction progression via in situ IR or <sup>1</sup>H NMR to pinpoint yield-limiting steps .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.